Chiral Center and Conformational Restriction
The target compound possesses a tetrahydrofuran ring, which introduces a stereocenter and provides conformational restriction absent in non-cyclic analogs like (4-fluorobenzyl)(methyl)amine. This structural feature is a validated design element for enhancing binding by pre-organizing the molecule into a bioactive conformation. The (R)-enantiomer of the free base is a validated PDB ligand (code AXS), indexed for use in crystallographic fragment screens, a feature not available for achiral or flexible analogs [1]. (4-fluorobenzyl)(methyl)amine, in contrast, lacks this chiral cyclic ether, offering fewer opportunities for directional hydrogen bonding and a simpler, more flexible pharmacophore .
vs. comparator: 0 chiral centers, 1 H-bond acceptor
| Evidence Dimension | Number of Chiral Centers and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 1 chiral center (racemic mixture); 3 H-bond acceptors (free base of target compound). |
| Comparator Or Baseline | (4-fluorobenzyl)(methyl)amine: 0 chiral centers; 1 H-bond acceptor. |
| Quantified Difference | A difference of +1 chiral center and +2 H-bond acceptors, leading to a structurally distinct pharmacophore. |
| Conditions | Atomic composition derived from PubChem CID 832718 (free base of target) and CID 405663 (comparator). |
Why This Matters
The higher stereochemical complexity and hydrogen-bonding capacity make the target compound a more information-rich and desirable probe for fragment-based drug discovery than its des-tetrahydrofuran analog.
- [1] RCSB Protein Data Bank. AXS Ligand Summary Page. PDB.org. View Source
